
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. It is an important intermediate in the synthesis of various molecules having pharmaceutical properties. The molecular formula of this compound is C13H20N2O4S2 and its molecular weight is 332.44 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions, showcasing their versatile chemical properties and applications in scientific research. The compound is characterized using spectroscopic techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure is confirmed through X-ray diffraction data. This demonstrates the compound's role in the development of new chemical entities with potential applications in materials science and pharmacology (Sanjeevarayappa et al., 2015; Gumireddy et al., 2021).
Crystallography and Molecular Structure
The crystal and molecular structure of this compound derivatives has been extensively studied, providing insights into their chemical behavior and potential for forming stable molecular architectures. These studies are crucial for understanding the compound's interactions at the molecular level, which is essential for its application in drug design and development (Mamat et al., 2012; Kumara et al., 2017).
Biological Evaluation
Despite the exclusion criteria regarding drug use, dosage, and side effects, it's noteworthy to mention that this compound derivatives have been subjected to biological evaluations. These studies aim to explore their potential biological activities, such as antibacterial and anthelmintic properties, thus highlighting their relevance in medicinal chemistry and drug discovery processes (Kulkarni et al., 2016).
Anticorrosive Applications
Interestingly, derivatives of this compound have been investigated for their anticorrosive properties. These studies demonstrate the compound's potential in protecting metals from corrosion, indicating its utility in industrial applications and materials science. The detailed investigation of its mechanism of action and efficacy underscores the compound's versatility beyond biological systems (Praveen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDKEHFURBZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589464 | |
| Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
774575-85-8 | |
| Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




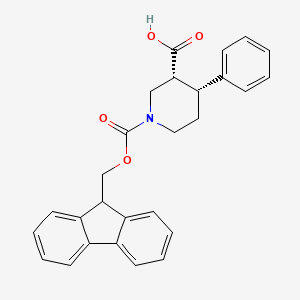
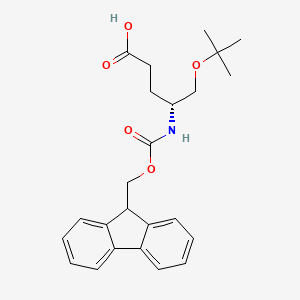
![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)
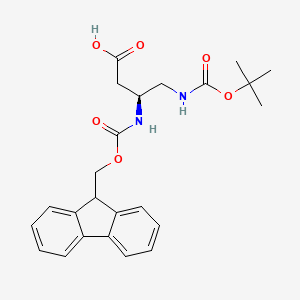
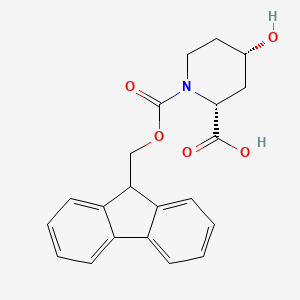
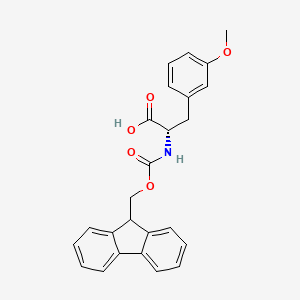

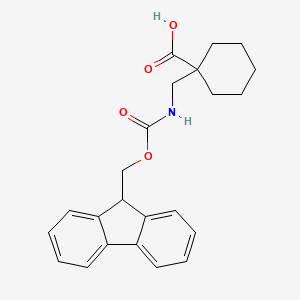
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)

![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)